molecular formula C19H26ClNO3 B1196458 4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane CAS No. 68163-03-1

4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane

Cat. No. B1196458
CAS RN: 68163-03-1
M. Wt: 351.9 g/mol
InChI Key: LEZRPUQAMHWLNN-PCVUGLTOSA-N
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Description

Valorphin is a primary amine.

Scientific Research Applications

Photogeneration and Reactivity

A study by Protti, Fagnoni, Mella, & Albini (2004) examined the photochemistry of compounds like 4-chlorophenol, which shares structural similarities with the compound . This research highlighted a path for reductive dehalogenation and the potential for cationic mechanisms in the addition to alkenes.

Synthesis and Characterization

Research by Al‐Sehemi, Irfan, & El-Agrody (2012) involved the interaction of similar compounds, leading to the synthesis of various derivatives and their detailed characterization using spectroscopic and computational methods.

Supramolecular Arrangements

A study by Graus et al. (2010) described the preparation and crystallographic analysis of compounds related to the one . This research provided insights into the relationship between molecular and crystal structures, emphasizing the role of substituents in supramolecular arrangements.

Antimicrobial Activity

Research by Radwan et al. (2020) synthesized and characterized compounds akin to the one , examining their antimicrobial activity. This study demonstrates the potential biomedical applications of such compounds.

Solubility Studies

A study by Yao, Xia, & Li (2017) focused on the solubility of related compounds in various organic solvents, providing vital data for understanding the physical and chemical properties of such chemicals.

Dye Synthesis and Application

The work of Abolude et al. (2021) involved synthesizing dyes from compounds structurally related to the one , exploring their application on different fabrics and assessing their fastness properties.

Crystal Structural Analysis

Research on similar compounds by Xiang (2004) and Ramazani et al. (2019) provided detailed crystal structural analyses, essential for understanding the physical properties and potential applications of these chemicals.

properties

CAS RN

68163-03-1

Product Name

4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

(1R,3S,4S,6S,7R,8S,10S)-N-[2-(2-chlorophenyl)ethyl]-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo[4.3.1.03,7]decan-4-amine

InChI

InChI=1S/C19H26ClNO3/c1-11-13-10-15(21-9-8-12-6-4-5-7-14(12)20)19(2)16(13)18(22-3)23-17(11)24-19/h4-7,11,13,15-18,21H,8-10H2,1-3H3/t11-,13-,15-,16-,17-,18-,19+/m0/s1

InChI Key

LEZRPUQAMHWLNN-PCVUGLTOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]([C@@]3([C@@H]2[C@H](O[C@H]1O3)OC)C)NCCC4=CC=CC=C4Cl

SMILES

CC1C2CC(C3(C2C(OC1O3)OC)C)NCCC4=CC=CC=C4Cl

Canonical SMILES

CC1C2CC(C3(C2C(OC1O3)OC)C)NCCC4=CC=CC=C4Cl

synonyms

4-(2-(2-chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
valorphin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
Reactant of Route 2
Reactant of Route 2
4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
Reactant of Route 3
Reactant of Route 3
4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
Reactant of Route 4
4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
Reactant of Route 5
4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
Reactant of Route 6
Reactant of Route 6
4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane

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